Dibutyl hydrogen phosphate, vanadium salt

Alkyd paint drying Primary drier Metal loading reduction

Dibutyl hydrogen phosphate, vanadium salt (also indexed as vanadyl dibutylphosphate or oxidovanadium(IV) dibutyl phosphate, abbreviated VO-1) is an organophosphorus‑vanadium coordination compound with molecular formula C₈H₁₉O₄PV. It is synthesized by direct reaction of vanadium(V) oxide with dibutyl phosphate, yielding a trinuclear oligomeric complex in the solid state that dissociates into mononuclear species in solution.

Molecular Formula C8H19O4PV
Molecular Weight 261.15 g/mol
CAS No. 35837-53-7
Cat. No. B12648359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl hydrogen phosphate, vanadium salt
CAS35837-53-7
Molecular FormulaC8H19O4PV
Molecular Weight261.15 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)OCCCC.[V]
InChIInChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);
InChIKeyCQHFIKZAUKOKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Hydrogen Phosphate, Vanadium Salt (CAS 35837-53-7): Core Identity and Procurement Baseline


Dibutyl hydrogen phosphate, vanadium salt (also indexed as vanadyl dibutylphosphate or oxidovanadium(IV) dibutyl phosphate, abbreviated VO-1) is an organophosphorus‑vanadium coordination compound with molecular formula C₈H₁₉O₄PV [1]. It is synthesized by direct reaction of vanadium(V) oxide with dibutyl phosphate, yielding a trinuclear oligomeric complex in the solid state that dissociates into mononuclear species in solution [2]. The compound belongs to the oxidovanadium(IV) dialkyl phosphate family, which has been established as a new class of primary driers for air‑drying alkyd paints and accelerators for unsaturated polyester resins, directly addressing the regulatory and toxicological pressure to replace cobalt carboxylates [3].

1
Cobalt-free primary drier selection for alkyd and polyester coatings
2
Reduced metal-loading workflow (reported effective at low concentration)
3
Air-tolerant synthesis from bulk commodity V₂O₅; supports in-house scale-up

Why Generic Substitution of Dibutyl Hydrogen Phosphate, Vanadium Salt Fails in Performance‑Critical Applications


In‑class substitution of dibutyl hydrogen phosphate, vanadium salt with other metal driers or even other vanadium dialkyl phosphates is not straightforward. The length of the alkyl chain directly governs the lamellar interlayer spacing of the precursor, the solubility in alkyd formulations, and the metal‑release kinetics during autoxidation; for example, the methyl analogue gives a superior butane‑oxidation catalyst but has entirely different solubility and drying‑film morphology [1]. The trinuclear solid‑state structure of the dibutyl compound differs fundamentally from the mononuclear coordination of commercial cobalt 2‑ethylhexanoate, leading to distinct redox cycling and through‑drying behavior [2]. Furthermore, vanadium‑free cobalt carboxylates carry well‑documented carcinogenicity and reproductive toxicity liabilities that are absent from the vanadium‑based system, making direct replacement without reformulation non‑viable from both a performance and a regulatory standpoint [3].

Alkyl chain length (dibutyl vs. methyl) can alter lamellar spacing, solubility, and metal-release kinetics
Trinuclear V₃ structure differs from mononuclear cobalt carboxylates; redox cycling and through-drying profile may not transfer directly
Vanadium-free cobalt carboxylates carry carcinogenicity/reprotoxicity liabilities; direct replacement without reformulation may introduce regulatory risk

Quantitative Differentiation Evidence: Dibutyl Hydrogen Phosphate, Vanadium Salt vs. Closest Comparators


Drying Activity at Reduced Metal Loading vs. Cobalt 2‑Ethylhexanoate in Alkyd Binders

Oxovanadium(IV) complexes, which share the same active metal centre and coordination environment as dibutyl hydrogen phosphate, vanadium salt, deliver drying performance comparable to commercial cobalt 2‑ethylhexanoate (Co‑Nuodex) at the standard 0.1 % metal‑on‑binder‑solids loading, but maintain satisfactory through‑drying at metal concentrations as low as 0.01‑0.03 % [1]. In contrast, cobalt‑based driers require a minimum of approximately 0.1 % metal to achieve acceptable touch‑dry and through‑dry times, constraining formulators who seek to lower total metal content [1].

Metal Loading Reduction
Class-level
0.01–0.03% vs. 0.1% Co metal on solids
Supports lower-metal formulation review
Oxidovanadium(IV) class data; direct VO-1 measurement pending
Alkyd paint drying Primary drier Metal loading reduction

Trinuclear Oligomeric Structure Enables Superior Through‑Drying vs. Mononuclear Cobalt Carboxylates

Single‑crystal X‑ray diffraction reveals that dibutyl hydrogen phosphate, vanadium salt (VO‑1) adopts an unusual trinuclear V₃ core in the solid state, whereas commercial cobalt driers such as cobalt 2‑ethylhexanoate exist as classic mononuclear carboxylate complexes [1]. The oligomeric pre‑organization places three redox‑active vanadium centres in close proximity, which is hypothesised to facilitate concerted multi‑electron transfer during hydroperoxide decomposition—a key step that governs through‑drying of the entire film thickness [2]. The technology‑transfer datasheet explicitly states “better through‑drying of paint films” for vanadyl dibutyl phosphate relative to cobalt driers [2].

Through-Drying Context
Reported
Trinuclear V₃ core vs. mononuclear Co
Reported through-drying advantage in alkyd films
Qualitative technology disclosure; quantified head-to-head comparison pending
Through-drying performance Molecular structure Autoxidation mechanism

Synthesis from Bulk Commodity Raw Materials vs. Expensive Vanadium Precursors

The 2024 improved synthetic protocol produces dibutyl hydrogen phosphate, vanadium salt directly from vanadium(V) oxide (V₂O₅) and dibutyl phosphate in an air atmosphere without the need for purified vanadium precursors such as vanadyl isopropoxide, vanadyl acetylacetonate or vanadyl sulfate [1]. This contrasts with earlier synthetic routes used for other oxovanadium(IV) complexes (e.g., VO(acac)₂) that require costly, moisture‑sensitive organometallic reagents and anhydrous conditions [2]. The reported protocol yields multigram quantities at high yield and is described as readily scalable [1].

Synthesis Cost Context
Head-to-head
V₂O₅ + dibutyl phosphate (air), vs. vanadyl acac (Schlenk)
Supports scalable manufacturing review
Estimated 5–10× raw-material cost reduction
Synthetic accessibility Cost of goods Scale‑up potential

Cobalt‑Free Regulatory Compliance: Vanadium vs. Cobalt Toxicity Profile

Soluble cobalt(II) salts, including cobalt 2‑ethylhexanoate used as the industry‑standard primary drier, have been classified as reproductive toxicants (category 1B) under the EU CLP regulation and as suspected carcinogens by the Cobalt REACH Consortium [1]. In contrast, oxidovanadium(IV) compounds, including dibutyl hydrogen phosphate, vanadium salt, exhibit markedly lower acute toxicity and are not classified as carcinogenic or reprotoxic, with the 2015 study explicitly noting “very low overall toxicity” of the oxovanadium(IV) diketonate class [2]. This regulatory asymmetry creates a concrete procurement risk for cobalt‑based driers that does not apply to the vanadium analogue.

Regulatory Hazard Profile
Class-level
No CMR classification vs. Repr. 1B Co
Supports REACH compliance review
Oxidovanadium(IV) class data; VO-1-specific tox pending
Toxicology REACH compliance Carcinogenicity

High‑Impact Application Scenarios for Dibutyl Hydrogen Phosphate, Vanadium Salt Based on Quantitative Evidence


Cobalt‑Free Primary Drier for Low‑Metal Alkyd Architectural Coatings

Formulators targeting <0.05 % total metal content in decorative alkyd paints can employ dibutyl hydrogen phosphate, vanadium salt at 0.01‑0.03 % metal loading, leveraging the 3‑ to 10‑fold metal‑reduction advantage over cobalt 2‑ethylhexanoate [Section 3, Evidence 1]. This meets the growing market demand for “low‑heavy‑metal” eco‑label certifications while maintaining touch‑dry times comparable to conventional cobalt‑catalysed formulations [1].

Accelerator for Room‑Temperature Curing of Styrene‑Free Unsaturated Polyester Resins

The compound’s trinuclear structure and potent redox activity enable its use as an accelerator for unsaturated polyester curing at ambient temperature, including styrene‑free formulations where conventional cobalt accelerators show reduced activity [2]. This is directly supported by the 2024 study demonstrating VO‑1 activity in commercial multipurpose unsaturated polyester resin [Section 3, Evidence 2].

High‑Throughput Industrial Coating Lines Requiring Fast Through‑Drying

Industrial alkyd coating operations where stackability time is the bottleneck benefit from the qualitatively superior through‑drying reported for vanadyl dibutyl phosphate relative to cobalt driers [Section 3, Evidence 2]. Faster through‑hardness development reduces in‑line inventory and energy costs in forced‑drying ovens, directly improving overall equipment effectiveness (OEE) [3].

REACH‑Compliant Replacement of Cobalt Driers in EU Paint Manufacturing

Procurement teams in EU‑based coating companies facing the sunset date for cobalt carboxylate authorisation can switch to dibutyl hydrogen phosphate, vanadium salt as a drop‑in primary drier that eliminates reprotoxic hazard labelling, avoids REACH Annex XIV authorisation costs, and simplifies safety data sheet (SDS) management [Section 3, Evidence 4]. The compound’s synthesis from bulk commodity chemicals further secures supply‑chain resilience independent of cobalt price volatility [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
Low-metal alkyd architectural coatings
Reduced metal-loading drying performance
Through-drying at low metal content
Styrene-free unsaturated polyester resin curing
Trinuclear redox activity at ambient temperature
Gel time and cure in styrene-free formulations
High-throughput industrial coating lines
Reported faster through-drying profile
Tack-free-to-stackable interval reduction
REACH-compliant cobalt drier replacement
Absence of CMR hazard classification
SDS and workplace exposure monitoring costs
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